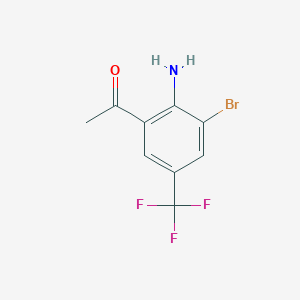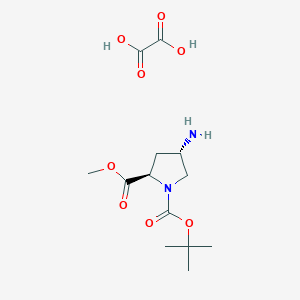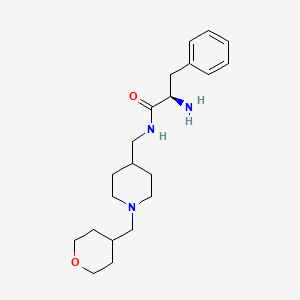
1-(2-Amino-3-bromo-5-(trifluoromethyl)phenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-3-bromo-5-(trifluoromethyl)phenyl)ethanone is an organic compound characterized by the presence of amino, bromo, and trifluoromethyl groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-amino-1-(trifluoromethyl)benzene with bromine in the presence of a suitable solvent . The reaction conditions often include refluxing the mixture to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
化学反应分析
Types of Reactions
1-(2-Amino-3-bromo-5-(trifluoromethyl)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in the formation of 1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
科学研究应用
1-(2-Amino-3-bromo-5-(trifluoromethyl)phenyl)ethanone has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(2-Amino-3-bromo-5-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the presence of the amino and bromo groups, enables the compound to modulate various biochemical pathways .
相似化合物的比较
Similar Compounds
1-(2-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone: Similar structure but with a chloro group instead of a bromo group.
1-(2-Amino-3-bromo-5-(trifluoromethyl)phenyl)propanone: Similar structure but with a propanone group instead of an ethanone group.
Uniqueness
1-(2-Amino-3-bromo-5-(trifluoromethyl)phenyl)ethanone is unique due to the combination of the bromo and trifluoromethyl groups, which confer distinct chemical and biological properties. The presence of these groups enhances the compound’s reactivity and potential for diverse applications in scientific research and industry .
属性
分子式 |
C9H7BrF3NO |
|---|---|
分子量 |
282.06 g/mol |
IUPAC 名称 |
1-[2-amino-3-bromo-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H7BrF3NO/c1-4(15)6-2-5(9(11,12)13)3-7(10)8(6)14/h2-3H,14H2,1H3 |
InChI 键 |
KRPJDPGOSRRHBR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-Butyl 4-(8-amino-6-methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperidine-1-carboxylate](/img/structure/B12949412.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-5-methyl(1,3-15N2)pyrimidine-2,4-dione](/img/structure/B12949416.png)


![Acetic acid, [(1-methyl-1H-benzimidazol-2-yl)amino]oxo-](/img/structure/B12949425.png)
![2,14-bis(2-ethylhexoxy)-9,12,21,24-tetrathia-5,17-diazaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B12949428.png)


![5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12949441.png)


